molecular formula C13H10N4O3S2 B12127293 N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide

N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide

Cat. No.: B12127293
M. Wt: 334.4 g/mol
InChI Key: IYMNCQBPPGHMKO-UHFFFAOYSA-N
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Description

N-(6-Sulfamoylbenzo[d]thiazol-2-yl)nicotinamide is a benzo[d]thiazole-derived compound featuring a sulfamoyl (-SO₂NH₂) substituent at the 6-position of the benzothiazole ring and a nicotinamide moiety at the 2-position. These analogs are synthesized for diverse applications, including antimicrobial agents, PET imaging tracers, and antiparasitic drug candidates .

Properties

Molecular Formula

C13H10N4O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H10N4O3S2/c14-22(19,20)9-3-4-10-11(6-9)21-13(16-10)17-12(18)8-2-1-5-15-7-8/h1-7H,(H2,14,19,20)(H,16,17,18)

InChI Key

IYMNCQBPPGHMKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with nicotinic acid or its derivatives under specific reaction conditions . The reaction typically requires the use of a dehydrating agent, such as phosphorus oxychloride, and is carried out under reflux conditions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, leading to inhibition of their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, thereby exerting its antimicrobial or antitumor effects . The nicotinamide moiety may also contribute to its biological activity by modulating cellular signaling pathways .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Methyl-substituted compound 20 exhibited a high melting point (275°C), likely due to strong intermolecular interactions from the planar benzothiazole-nicotinamide framework .
  • Solubility: Morpholino and methoxy groups (TOZ series) may improve aqueous solubility compared to hydrophobic substituents like -CF₃ .

Key Research Findings and Limitations

  • Substituent Impact: Electron-withdrawing groups (e.g., -Cl, -F) and bulky substituents (e.g., morpholino) modulate bioactivity and solubility but may reduce synthetic yields .
  • Data Gaps: No direct evidence exists for the sulfamoyl (-SO₂NH₂) variant. Its properties must be inferred from analogs, as sulfamoyl groups are known to enhance hydrogen bonding and target binding in other drug classes.
  • Contradictions : High-yield syntheses (e.g., TOZ6 at 86%) contrast with low yields for compound 20 (14.6%), emphasizing the need for optimized protocols .

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